

# Sarcosine Dehydrogenase (SARDH) in Sarcosine Catabolism: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sarcosine

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## Executive Summary

**Sarcosine** dehydrogenase (SARDH) is a critical mitochondrial flavoenzyme that plays a central role in one-carbon metabolism by catalyzing the oxidative demethylation of **sarcosine** (N-methylglycine) to glycine. This reaction is a key step in the breakdown of choline and also links to folate metabolism. Dysregulation of SARDH activity and expression is implicated in the metabolic disorder **sarcosinemia** and has been increasingly identified as a significant factor in the progression of various cancers, including prostate, colorectal, and renal cell carcinoma. Its role as a tumor suppressor in some contexts and its modulation of cellular invasion make it a compelling target for therapeutic intervention. This document provides a comprehensive overview of SARDH, detailing its biochemical properties, its position in metabolic pathways, quantitative kinetic data, and its clinical significance. Furthermore, it supplies detailed experimental protocols for its study and outlines its potential as a drug target.

## Biochemical Properties and Function of SARDH

SARDH is an enzyme localized to the inner mitochondrial matrix.[1][2] It belongs to the family of oxidoreductases and is functionally dependent on a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[3] The enzyme catalyzes the conversion of **sarcosine** to glycine and formaldehyde.[4][5] The electrons generated during this oxidation are passed to the electron transport chain via the electron-transferring flavoprotein (ETF).[3][6]

Reaction Catalyzed by SARDH: **Sarcosine** + H<sub>2</sub>O + Acceptor  $\rightleftharpoons$  Glycine + Formaldehyde + Reduced Acceptor[6]

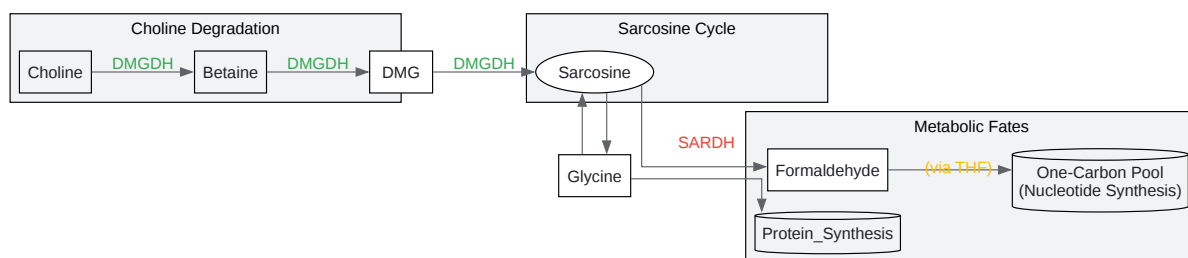
The formaldehyde produced can be converted to 5,10-methylenetetrahydrofolate, linking **sarcosine** catabolism directly to folate-mediated one-carbon metabolism, which is essential for the synthesis of nucleotides and other critical biomolecules.[7]

**Table 1: Key Properties of Human Sarcosine Dehydrogenase (SARDH)**

Property	Description	References
Gene Name	SARDH	[1][2]
Aliases	SDH, DMGDHL1, BPR-2	[2][8]
Chromosomal Location	9q34.2	[2][8]
Cellular Localization	Mitochondrial Matrix	[1][8][9]
Protein Size	918 amino acids	[2]
Molecular Mass	~101 kDa	[2][10]
Cofactor	Flavin Adenine Dinucleotide (FAD)	[3][5][11]
EC Number	1.5.8.3 (formerly 1.5.99.1)	[11]
Associated Disease	Sarcosinemia	[3][4][5]

## The Sarcosine Metabolic Pathway

**Sarcosine** metabolism is an integral part of cellular methylation and one-carbon unit transfer. **Sarcosine** can be generated from two primary routes: the demethylation of dimethylglycine (a product of choline metabolism) by dimethylglycine dehydrogenase (DMGDH), or the methylation of glycine by glycine N-methyltransferase (GNMT), a reaction that consumes S-adenosylmethionine (SAM).[4][12][13] SARDH is the primary enzyme responsible for **sarcosine** degradation, converting it back to glycine.[4][12] This creates a metabolic cycle where the balance between GNMT and SARDH activities regulates intracellular pools of glycine, **sarcosine**, and SAM.



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**Sarcosine** metabolism pathway showing synthesis and degradation routes.

## Enzyme Kinetics and Quantitative Data

Understanding the kinetic properties of SARDH is crucial for developing targeted inhibitors and for modeling metabolic flux. Studies on rat liver SARDH have provided key kinetic parameters.

**Table 2: Kinetic Parameters of Sarcosine Dehydrogenase**

Parameter	Value	Organism/Source	References
Km for Sarcosine	0.5 mM	Rat Liver	[7]
Apparent First-Order Rate Constant	0.065 s <sup>-1</sup> (at 47.3 μM sarcosine)	Rat Liver	[7]
Normal Serum Sarcosine Level	1.4 ± 0.6 μM	Human	[14]
Inhibitor Ki (Methoxyacetic Acid)	0.26 mM (Competitive)	Rat Liver	[7]

Note: Kinetic data for human SARDH is less readily available in the literature, often relying on extrapolation from rodent models.

## Clinical Significance of SARDH

### Sarcosinemia

**Sarcosinemia** is a rare, autosomal recessive metabolic disorder characterized by elevated levels of **sarcosine** in the blood (hypersarcosinemia) and urine.[3][4] The condition is primarily caused by mutations in the SARDH gene, leading to deficient or absent SARDH enzyme activity.[1][4][15] While many individuals with **sarcosinemia** are asymptomatic, some cases have been associated with developmental delays, intellectual disabilities, and muscular abnormalities.[4][5] The clinical heterogeneity suggests that other genetic or environmental factors may influence the phenotype.[15]

### Role in Cancer

The role of SARDH in cancer is complex and appears to be context-dependent.

- **Prostate Cancer:** **Sarcosine** has been investigated as a potential oncometabolite and biomarker for prostate cancer progression.[13] Studies have shown that the expression of SARDH, which degrades **sarcosine**, is often reduced in prostate tumors.[13] This reduction, coupled with an increase in the **sarcosine**-producing enzyme GNMT, leads to elevated **sarcosine** levels, which can promote cancer cell invasion.[13] SARDH has been shown to interact with TMEFF2, a tumor suppressor, to modulate **sarcosine** levels and inhibit invasion.[16][17]
- **Colorectal and Renal Cancer:** In sporadic colorectal cancer (sCRC), SARDH has been identified as a novel tumor suppressor gene, with its expression frequently decreased at both transcriptional and translational levels.[1] Overexpression of SARDH in CRC cell lines inhibited proliferation, migration, and invasion.[1] Similarly, methylation and subsequent silencing of the SARDH gene have been found to be a significant prognostic factor for recurrence-free survival in patients with renal cell carcinoma.[1]
- **Gallbladder Cancer:** Recent studies suggest SARDH may regulate the progression of gallbladder cancer through chemokine pathways, potentially interacting with C-X-C motif chemokine ligand 1 (CXCL1).[18]

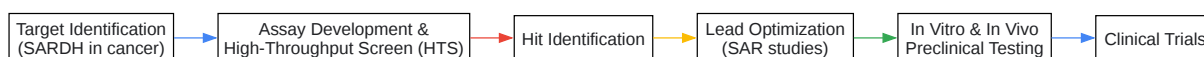
## Regulation of SARDH

The activity of SARDH is regulated at multiple levels, ensuring proper control over one-carbon metabolism.

- **Transcriptional Regulation:** Epigenetic silencing via DNA methylation of the SARDH gene promoter is a key mechanism for its downregulation in cancers like renal cell carcinoma.[1]
- **Substrate-Level Regulation:** In prostate cells, incubation with **sarcosine** has been shown to stimulate the expression of SARDH, suggesting a metabolic feedback loop to maintain homeostasis.[19]
- **Post-Translational Modification:** While specific post-translational modifications of SARDH are not yet fully elucidated, like most mitochondrial enzymes, its activity could be modulated by mechanisms such as acetylation or phosphorylation.[11][20][21]

## SARDH as a Therapeutic Target

Given its role in cancer progression, modulating SARDH activity presents a potential therapeutic strategy. In cancers where SARDH acts as a tumor suppressor and its expression is silenced (e.g., colorectal, renal), strategies to reactivate its expression could be beneficial. Conversely, in contexts where cancer cells might become dependent on the metabolic pathways linked to SARDH, inhibiting its activity could be a viable approach. The development of small molecule inhibitors or activators of SARDH is an active area of research in drug discovery.[22][23][24]



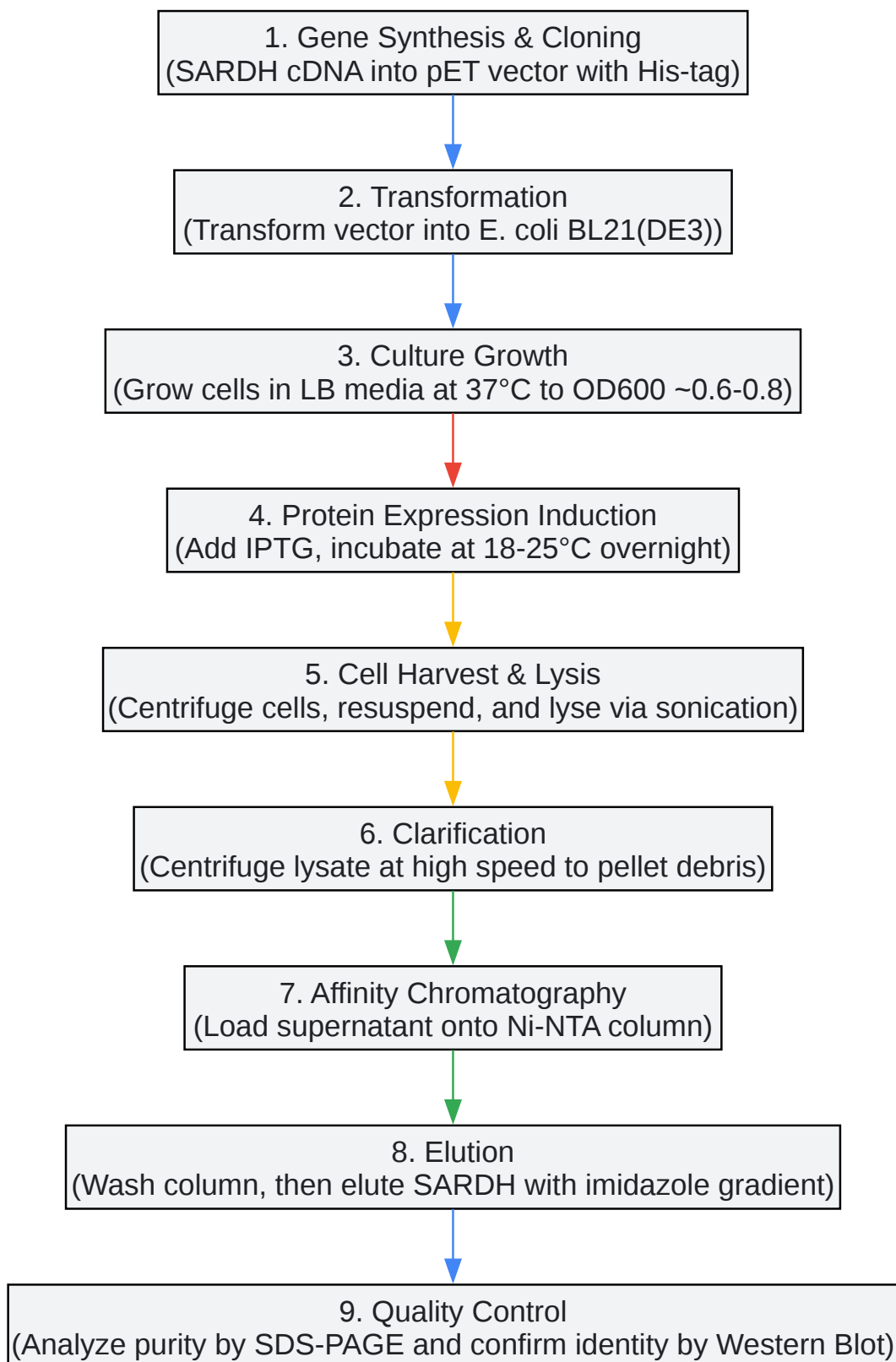
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A generalized workflow for developing modulators of SARDH.

## Experimental Protocols

### Protocol: Recombinant SARDH Expression and Purification

This protocol describes a general workflow for producing recombinant human SARDH in *E. coli* for use in biochemical assays.



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- To cite this document: BenchChem. [Sarcosine Dehydrogenase (SARDH) in Sarcosine Catabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148198#sarcosine-dehydrogenase-sardh-in-sarcosine-catabolism]

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